Carmoterol

Descripción general

Descripción

El Carmoterol es un agonista del receptor beta adrenérgico de acción ultralarga experimental no catecol. Se desarrolló bajo los códigos TA-2005 y CHF-4226. Este compuesto se investigó principalmente por su posible uso en el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC), el asma y la bronquitis crónica. A pesar de su prometedor perfil farmacológico, el desarrollo se detuvo antes de 2010 debido a la falta de ventaja competitiva .

Aplicaciones Científicas De Investigación

Química: La estructura y reactividad únicas del Carmoterol lo convierten en un compuesto valioso para estudiar los agonistas del receptor beta adrenérgico y sus interacciones.

Biología: La investigación sobre el this compound ha proporcionado información sobre los mecanismos biológicos de la activación del receptor beta adrenérgico y sus efectos sobre el músculo bronquial.

Medicina: El this compound se investigó por su potencial para tratar afecciones respiratorias como la EPOC, el asma y la bronquitis crónica. .

Mecanismo De Acción

El Carmoterol ejerce sus efectos uniéndose selectivamente a los receptores beta-2 adrenérgicos. Esta unión activa la adenilato ciclasa, lo que lleva a un aumento en la producción de monofosfato de adenosina cíclico (AMPc). Los niveles elevados de AMPc dan como resultado la activación de las proteínas quinasas, que fosforilan las proteínas diana e inducen la broncodilatación. La alta selectividad del this compound para los receptores beta-2 adrenérgicos sobre los receptores beta-1 adrenérgicos minimiza los efectos secundarios cardiovasculares .

Análisis Bioquímico

Biochemical Properties

Carmoterol functions as a beta-2 adrenergic agonist, interacting primarily with beta-2 adrenergic receptors located on the surface of smooth muscle cells in the respiratory tract . These interactions lead to the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby alleviating bronchoconstriction . Additionally, this compound has been shown to interact with G protein-coupled receptors, facilitating various downstream signaling pathways .

Cellular Effects

This compound exerts significant effects on various cell types, particularly those in the respiratory system. By binding to beta-2 adrenergic receptors on bronchial smooth muscle cells, this compound induces muscle relaxation and bronchodilation . This compound also influences cell signaling pathways, including the cAMP pathway, which plays a crucial role in regulating gene expression and cellular metabolism . Furthermore, this compound’s interaction with G protein-coupled receptors can modulate inflammatory responses, reducing the release of pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound acts by binding to beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family . This binding triggers a conformational change in the receptor, activating adenylate cyclase and increasing intracellular cAMP levels . The rise in cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, leading to smooth muscle relaxation and bronchodilation . Additionally, this compound’s activation of beta-2 adrenergic receptors can inhibit the release of inflammatory mediators, contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its bronchodilatory effects for over 24 hours after administration . Its stability and degradation can be influenced by factors such as temperature and pH . Long-term exposure to this compound has been associated with sustained improvements in lung function and reduced airway inflammation in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound have been shown to produce significant bronchodilation without adverse effects . At higher doses, this compound can cause tachycardia, tremors, and other systemic side effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes extensive biotransformation . The metabolic pathways involve cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound . These metabolic processes result in the formation of inactive metabolites that are excreted via the kidneys . The interaction of this compound with metabolic enzymes can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream following inhalation and binds to plasma proteins for transport . Within tissues, this compound interacts with specific transporters and binding proteins that facilitate its localization to target cells . The distribution of this compound is influenced by factors such as tissue perfusion and receptor density .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with beta-2 adrenergic receptors on the cell membrane . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound within specific cellular compartments . These modifications play a crucial role in directing this compound to its site of action and modulating its therapeutic effects .

Métodos De Preparación

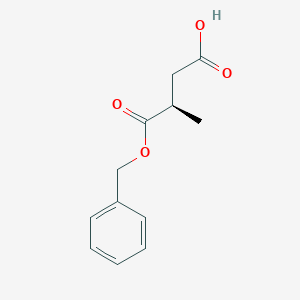

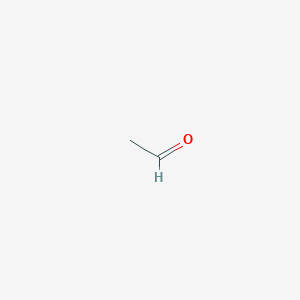

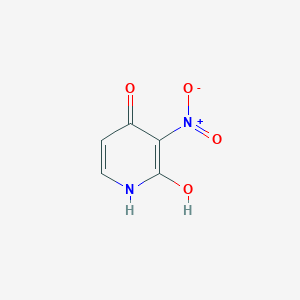

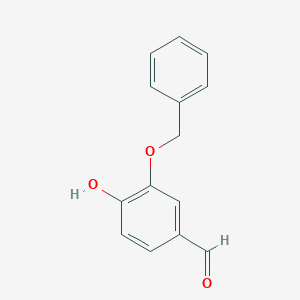

Rutas sintéticas y condiciones de reacción

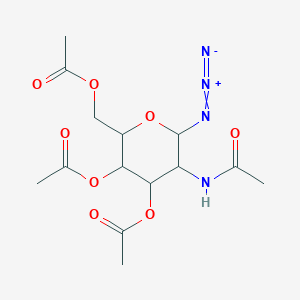

La síntesis de Carmoterol implica la condensación de un compuesto oxiránico con una amina. El proceso se puede describir de la siguiente manera:

Reacción de condensación: Un compuesto oxiránico (fórmula I) se condensa con una amina (fórmula II) o su sal.

Preparación de isómeros: La preparación de isómeros específicos, como el (R,R)-Carmoterol, implica técnicas de síntesis estereoespecíficas para asegurar que se produzca el enantiómero deseado.

Métodos de producción industrial

Los métodos de producción industrial para el this compound probablemente implicarían la síntesis a gran escala utilizando la reacción de condensación antes mencionada. El proceso se optimizaría para el rendimiento y la pureza, con un control cuidadoso de las condiciones de reacción para garantizar la coherencia y la calidad.

Análisis De Reacciones Químicas

Tipos de reacciones

El Carmoterol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del this compound, alterando potencialmente sus propiedades farmacológicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

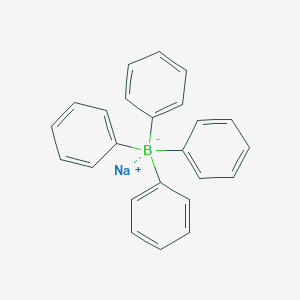

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.

Sustitución: Las reacciones de sustitución suelen implicar agentes halogenantes o nucleófilos en condiciones controladas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados .

Comparación Con Compuestos Similares

Compuestos similares

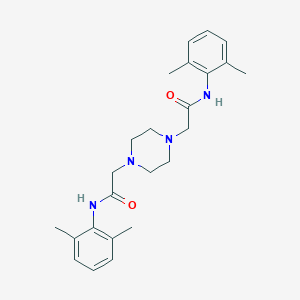

Formoterol: Otro agonista del receptor beta-2 adrenérgico de acción prolongada utilizado en el tratamiento del asma y la EPOC.

Singularidad del Carmoterol

La singularidad del this compound radica en sus propiedades de acción ultralarga, con efectos que duran más de 24 horas después de la inhalación. Su alta selectividad para el músculo bronquial sobre el tejido miocárdico también lo distingue de otros agonistas beta-2 .

Propiedades

IUPAC Name |

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26)/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOXNOQMRZISPV-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201046374 | |

| Record name | Carmoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201046374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147568-66-9 | |

| Record name | Carmoterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147568-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carmoterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147568669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carmoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carmoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201046374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARMOTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9810NUL4D1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Carmoterol is a long-acting β2-adrenergic receptor agonist (LABA). [, , ] It binds to β2-adrenergic receptors (β2AR) located on airway smooth muscle cells. [, ] This binding activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. [] Elevated cAMP levels promote relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow. [, ]

A: this compound has the molecular formula C21H25NO4 and a molecular weight of 355.42 g/mol. []

A: While specific spectroscopic data is not directly provided in the provided research papers, techniques like NMR and Mass Spectrometry are commonly employed for the structural characterization of compounds like this compound. []

ANone: The provided research primarily focuses on the pharmacological aspects of this compound as a bronchodilator. Therefore, information about material compatibility, stability under various conditions, catalytic properties, and computational chemistry modeling is not discussed in these papers.

A: Research indicates the development of dry powder inhaler (DPI) formulations containing this compound. [] These formulations utilize carriers other than lactose, such as mannitol, glucose, or trehalose, along with ternary components like magnesium stearate to enhance stability and delivery. [] Additionally, microparticles with improved adhesion properties have been investigated for use in dry powder formulations to enhance inhalation efficiency. []

ANone: Information specific to SHE (Safety, Health, and Environment) regulations related to this compound is not explicitly discussed in the provided research papers.

A: this compound is considered an ultra-long-acting β2-agonist (ultra-LABA) with a duration of action exceeding 12 hours, potentially reaching 24 hours. [, , , ] This characteristic makes it suitable for once-daily administration. [, ]

ANone: Specific details on the metabolic pathways and excretion routes of this compound are not extensively discussed in the provided papers.

A: Studies using guinea pig models have demonstrated the positive interaction between this compound and tiotropium bromide in controlling airway changes induced by various challenges. []

ANone: The provided research primarily focuses on the pharmacological profile and clinical development of this compound as a bronchodilator. As a result, specific details regarding resistance mechanisms, toxicological data, drug delivery strategies, biomarker research, analytical techniques, environmental impact, dissolution and solubility profiles, method validation, quality control measures, immunogenicity, drug transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications are not extensively addressed in these papers.

A: The development of this compound represents part of the continued research and development efforts in discovering ultra-LABAs with longer durations of action, aiming to improve patient compliance and therapeutic outcomes in asthma and COPD management. [, ]

A: While not explicitly discussed, the development and investigation of this compound highlight the interdisciplinary nature of pharmaceutical research, involving medicinal chemistry, pharmacology, formulation science, and clinical research. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B116490.png)